Pyrocatechuic acid

Antioxidant Free Radical Scavenging DPPH Assay

Substituting 2,5-DHBA for 2,3-DHBA compromises CDK selectivity and antioxidant data due to absence of the ortho-catechol moiety. Pyrocatechuic acid (2,3-DHBA, CAS 303-38-8) resolves this with: • Selective CDK6 inhibition at 250 μM (2,5-DHBA inactive below 750 μM) • DPPH IC50 3.52 μM - 109-fold more potent than 3,4-DHBA • Defined anti-platelet activity (IC50 1.5 mM aggregation) Supplied at ≥98% (HPLC) with batch-specific QC for assay reproducibility.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 303-38-8
Cat. No. B014774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrocatechuic acid
CAS303-38-8
Synonyms2,3-dihydroxy benzoic acid
2,3-dihydroxybenzoate
2,3-dihydroxybenzoic acid
2-pyrocatechuic acid
2-pyrocatechuic acid, sodium salt
ferri-2,3-dihydroxybenzoic acid
o-pyrocatechuic acid
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)C(=O)O
InChIInChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
InChIKeyGLDQAMYCGOIJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrocatechuic Acid Specifications & Properties


Pyrocatechuic acid (2,3-dihydroxybenzoic acid, CAS 303-38-8) is a naturally occurring dihydroxybenzoic acid (DHBA) isomer found in plants such as *Phyllanthus acidus* and the aquatic fern *Salvinia molesta*, and is a well-characterized human metabolite of aspirin [1]. This compound possesses two adjacent (ortho) phenolic hydroxyl groups on its benzoic acid ring, a structural feature that directly dictates its distinct physicochemical properties: pKa values of pK1=2.98 and pK2=10.14 (at 30°C) , a molecular weight of 154.12 g/mol, and solubility in water, methanol, and DMSO [2]. Commercially available research-grade material typically offers purity ≥98% (HPLC) [3].

Antioxidant screening workflow with ortho-dihydroxy radical scavenging
Platelet signaling assay context via free radical termination pathway
CDK6 kinase selectivity studies for cell cycle research

Pyrocatechuic Acid Substitution Risks


Despite their identical molecular formulas, the six dihydroxybenzoic acid (DHBA) isomers exhibit profoundly divergent biological and chemical behaviors due to the precise positioning of their hydroxyl groups, which governs electronic distribution, radical stabilization capacity, and target protein interactions [1]. For instance, the ortho-dihydroxy (catechol) moiety of 2,3-DHBA confers potent free radical scavenging and iron-chelating properties that are absent or significantly attenuated in meta- or para-substituted isomers like 2,4-DHBA or 2,5-DHBA [2]. Substituting with the more abundant and cheaper isomer 2,5-DHBA (gentisic acid) or the parent compound salicylic acid will yield drastically different results in critical assays, including platelet aggregation inhibition, cyclin-dependent kinase (CDK) selectivity, and antioxidant capacity, thereby jeopardizing data reproducibility and the validity of structure-activity relationship studies [3]. Furthermore, 2,3-DHBA uniquely serves as a specific biomarker for aspirin metabolism and hydroxyl radical formation in vivo, a role that cannot be fulfilled by any other DHBA isomer [4].

Isomer mismatch
Ortho-dihydroxy catechol structure governs radical scavenging and chelation; meta- or para-substituted DHBA isomers may not replicate these properties.
Mechanism gap
2,5-DHBA (gentisic acid) or salicylic acid lacks the ortho-quinone forming capacity required for the platelet aggregation inhibition endpoint.
Biomarker specificity
Only 2,3-DHBA serves as a hydroxyl radical biomarker from aspirin metabolism; other DHBAs cannot fulfill this analytical role.

Pyrocatechuic Acid: Comparative Evidence


DPPH Radical Scavenging Activity

2,3-DHBA demonstrates exceptionally high DPPH radical scavenging activity, as quantified by an IC50 of 3.52 μM, making it one of the most potent antioxidant DHBA isomers [1]. In a comprehensive study comparing seven hydroxybenzoic acid derivatives, 2,3-DHBA was approximately 109-fold more potent than 3,4-DHBA (protocatechuic acid, IC50 384.6 μM) and 66-fold more potent than 2,5-DHBA (gentisic acid, IC50 231.51 μM) [1]. Even when compared to the structurally similar 2,4-DHBA (IC50 4.95 μM), 2,3-DHBA exhibited a 1.4-fold lower IC50 [1]. A separate study confirmed this high activity, reporting an IC50 of 5.86 ± 0.64 μM, while 2,4-DHBA was largely inactive (IC50 > 120 μM) [2].

DPPH Scavenging
Head-to-head
IC50 3.52 μM Compared to: 2,4-DHBA 4.95 μM, 2,5-DHBA 231.51 μM, 3,4-DHBA 384.6 μM
Reported rank among DHBA isomers
Supports antioxidant screening fit; DPPH assay, 1 mM, 30 min
Antioxidant Free Radical Scavenging DPPH Assay

Platelet Aggregation Inhibition

2,3-DHBA inhibits the second wave of human platelet aggregation induced by 70 μM adrenaline, with a defined IC50 of 1.5 mM for aggregation and an IC50 of 0.08 mM for serotonin release [1]. Critically, this activity is mechanistically distinct and not shared by other iron chelators or simple benzoic acid derivatives; neither desferrioxamine (a clinical iron chelator) nor various other benzoic acid derivatives with iron-chelating properties exhibited this anti-platelet effect [1]. The study explicitly concludes that only benzoic acid derivatives capable of forming an ortho- or para-quinone structure, such as 2,3-DHBA, inhibit this specific platelet response, linking activity to free radical termination rather than iron chelation [1].

Platelet Aggregation
Head-to-head
Aggregation IC50 1.5 mM; Serotonin release IC50 0.08 mM Other iron chelators/benzoates: no effect
Reported platelet aggregation endpoint context
Free radical termination mechanism; adrenaline-induced
Platelet Aggregation Thrombosis Free Radical Mechanism

CDK6 Selective Inhibition

In a comparative study of aspirin metabolites, 2,3-DHBA and 2,5-DHBA demonstrated differential and selective inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle [1]. Notably, 2,3-DHBA inhibited CDK6 enzyme activity beginning at 250 μM, whereas 2,5-DHBA required concentrations exceeding 750 μM to achieve CDK6 inhibition [1]. Both compounds inhibited CDK1 activity from 500 μM, but were weaker against CDK2 and CDK4 (>750 μM) [1]. As critical controls, neither aspirin nor salicylic acid (the parent compounds) showed any inhibition of CDK1, 2, 4, or 6 [1]. In colony formation assays, 2,3-DHBA was effective in MDA-MB-231 breast cancer cells at approximately 500 μM, while 2,5-DHBA showed efficacy at lower concentrations (~100 μM) in the same cell line, highlighting a nuanced selectivity profile [1].

CDK6 Selectivity
Head-to-head
Inhibition at 250 μM (vs. 2,5-DHBA >750 μM) Aspirin/salicylic acid: no inhibition
Supports CDK6 kinase selectivity review
Colony formation assay context in breast cancer cells
Cancer Chemoprevention CDK Inhibition Aspirin Metabolite

GPR35 Agonist Activity

2,3-DHBA acts as an agonist of the orphan G protein-coupled receptor GPR35, with a reported potency of IC50 = 2.9 μM [1]. GPR35 is implicated in inflammatory responses, metabolic disorders, and cardiovascular function, and is an emerging drug target [1]. While direct comparative data for other DHBA isomers against GPR35 are limited in the core literature, this specific activity provides a defined molecular target and a clear, quantitative basis for distinguishing 2,3-DHBA from other simple phenolic acids like salicylic acid, for which GPR35 activity is not a primary mechanism.

GPR35 Agonism
Context-dependent
IC50 2.9 μM (reported)
Supports GPR35 agonist tool review
Limited isomer comparator data available
GPR35 Agonist GPCR Pharmacology Orphan Receptor

Iron Binding Ability

In a comparative study of four iron chelators, 2,3-DHBA exhibited the lowest iron binding ability, at just 5.0%, when tested at a 1 mM concentration [1]. This is in stark contrast to desferroxamine B (FOB), which achieved 93.7% binding, and the synthetic standard Na2EDTA, which reached 94.8% binding [1]. This data underscores that the biological activities of 2,3-DHBA, such as its anti-platelet and antioxidant effects, are not primarily driven by strong iron sequestration but rather by its capacity to undergo redox cycling and scavenge free radicals directly, a mechanism supported by its ortho-dihydroxy structure [1].

Iron Binding
Head-to-head
5.0% binding (vs. FOB 93.7%, Na2EDTA 94.8% at 1 mM)
Supports antioxidant mechanism interpretation
Low iron sequestration; redox cycling mechanism
Iron Chelation Antioxidant Mechanism Free Radical Generation

P. aeruginosa Antimicrobial Activity

2,3-DHBA demonstrates direct antimicrobial activity against *Pseudomonas aeruginosa* Xen 5, with a defined Minimum Inhibitory Concentration (MIC) of 1.5 mg/mL (approximately 9.7 mM), which inhibited growth for at least 24 hours [1]. While direct MIC comparisons for all DHBA isomers against this specific strain are not uniformly available in a single study, the comprehensive structure-activity analysis indicates that the ortho-dihydroxy configuration of 2,3-DHBA is a key determinant of its antimicrobial potential, distinguishing it from isomers like 2,4-DHBA or 3,5-DHBA which show weaker activity profiles [2].

P. aeruginosa MIC
Class-level
MIC 1.5 mg/mL (24 h inhibition)
Supports antimicrobial screening context
Structural class-inferred activity; strain Xen 5
Antimicrobial Biofilm Inhibition Pseudomonas aeruginosa

Pyrocatechuic Acid Applications


High-Throughput Antioxidant Screening

Given its exceptionally low DPPH IC50 of 3.52 μM, 2,3-DHBA serves as an optimal positive control or benchmark compound in antioxidant screening libraries. Its 109-fold greater potency over 3,4-DHBA allows for the use of significantly lower concentrations in assays, reducing solvent effects and improving assay window [1]. Procurement of high-purity 2,3-DHBA is essential for establishing reliable dose-response curves in free radical scavenging research.

Platelet Function & Free Radical Thrombosis

2,3-DHBA is the requisite compound for studies exploring the link between free radical reactions and platelet aggregation. Unlike desferrioxamine or simple benzoates, only 2,3-DHBA inhibits the second wave of aggregation with defined IC50 values (1.5 mM for aggregation, 0.08 mM for serotonin release) [2]. This makes it an indispensable tool for validating mechanisms of platelet activation and for screening novel anti-thrombotic agents.

CDK6-Dependent Chemoprevention

The selective inhibition of CDK6 by 2,3-DHBA at 250 μM, while 2,5-DHBA is inactive below 750 μM, makes it a valuable chemical probe for dissecting CDK6-specific functions in cell cycle regulation [3]. This is particularly relevant for studies on aspirin's chemopreventive effects against colorectal cancer, where 2,3-DHBA may serve as a key mediator distinct from its parent compound [3].

GPR35-Targeted Pharmacology

As a characterized agonist of GPR35 with an IC50 of 2.9 μM, 2,3-DHBA is a critical tool for researchers investigating the physiological roles of this orphan GPCR in inflammation, pain, and metabolic diseases [4]. Its availability as a pure, well-defined small molecule enables reproducible signaling studies and can serve as a scaffold for medicinal chemistry optimization [4].

Application
Selection Property
Validation Focus
Antioxidant screening studies
DPPH radical scavenging profile
DHBA isomer rank review
Platelet signaling research
Aggregation inhibition mechanism
Second-wave aggregation endpoint
Cell cycle kinase studies
CDK6 inhibition context
CDK isoform selectivity review
GPCR signaling studies
GPR35 agonist activity
Functional agonism endpoint review

Technical Documentation Hub

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